Rac Ketorolac 7-Benzoyl Isomer-d5 is a deuterated derivative of ketorolac, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound is particularly significant in pharmacological studies due to its isotopic labeling, which aids in tracing and understanding metabolic pathways and mechanisms of action.
Rac Ketorolac 7-Benzoyl Isomer-d5 is synthesized from ketorolac, which itself is derived from the pyrrolizine class of compounds. The presence of deuterium (d5) indicates that five hydrogen atoms have been replaced with deuterium, enhancing the compound's stability and allowing for more precise analytical studies.
This compound falls under the categories of:
The synthesis of rac Ketorolac 7-Benzoyl Isomer-d5 typically involves several steps that include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and ensure the integrity of the deuterated compound. Analytical techniques like nuclear magnetic resonance spectroscopy are often employed to confirm the successful incorporation of deuterium.
Rac Ketorolac 7-Benzoyl Isomer-d5 has a complex molecular structure characterized by:
The structural formula can be represented as follows:
The compound's structure features a pyrrolizine ring system with a benzoyl substituent, which is crucial for its biological activity. The presence of deuterium enhances the compound's stability and allows for detailed metabolic studies.
Rac Ketorolac 7-Benzoyl Isomer-d5 can participate in various chemical reactions typical for ketorolac derivatives, including:
These reactions are essential for understanding how rac Ketorolac 7-Benzoyl Isomer-d5 behaves in biological systems. The metabolic pathways often involve cytochrome P450 enzymes, which facilitate the conversion of ketorolac into its active metabolites.
The mechanism by which rac Ketorolac 7-Benzoyl Isomer-d5 exerts its effects is primarily through the inhibition of cyclooxygenases (COX-1 and COX-2). By blocking these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of pain and inflammation.
Research indicates that rac Ketorolac 7-Benzoyl Isomer-d5 maintains a similar potency to its parent compound, making it effective in reducing pain and inflammation while potentially offering insights into pharmacokinetics due to its isotopic labeling.
Relevant data includes:
Rac Ketorolac 7-Benzoyl Isomer-d5 is primarily utilized in:
This compound plays a crucial role in advancing our understanding of drug behavior and efficacy within biological systems, making it an important tool in pharmaceutical research.
rac-Ketorolac 7-Benzoyl Isomer-d5 represents a strategically deuterated variant of a ketorolac impurity, systematically named as 7-(Benzoyl-d5)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid under IUPAC conventions [4] [7]. This deuterated standard features precise atomic substitutions within its benzoyl moiety while retaining the distinctive 7-benzoyl regiochemistry that differentiates it from therapeutic ketorolac. The compound carries the CAS Registry Number 1795013-70-5, distinguishing it from its non-deuterated analog (CAS 1391052-68-8) and the parent drug ketorolac tromethamine (CAS 74103-07-4) [2] [7].
Synonyms reflect its chemical lineage and isotopic labeling:
Regulatory classifications designate it as a stable isotope-labeled analytical standard primarily intended for research applications in pharmaceutical impurity profiling and metabolic studies. Its structural characterization confirms the preservation of the core pyrrolizine carboxylic acid framework while incorporating deuterium atoms at specific benzoyl ring positions [2].
Table 1: Nomenclature and Identifiers of rac-Ketorolac 7-Benzoyl Isomer-d5
Classification Type | Designation |
---|---|
Systematic IUPAC Name | 7-(Benzoyl-d5)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
CAS Registry Number | 1795013-70-5 |
Non-Deuterated Analog CAS | 1391052-68-8 |
Key Synonyms | Ketorolac Impurity F-d5; (+/-)-7-(Benzoyl-d5)-1,2-dihydropyrrolizine-1-carboxylate |
Category | Isotopically Labeled Pharmaceutical Impurity Standard |
The molecular formula of rac-Ketorolac 7-Benzoyl Isomer-d5 is C₁₅H₈D₅NO₃, with a molecular weight of 260.31 g/mol – representing a 5-Da increase from its non-deuterated analog (255.28 g/mol) [2] [7]. Deuteration occurs exclusively at the benzoyl aromatic ring with a pentadeuterated (d5) pattern substituting all five hydrogen atoms at positions 2',3',4',5',6' (ortho, meta, and para sites) [2]. This specific labeling strategy creates a mass spectral signature easily distinguishable from endogenous compounds and non-deuterated analogs during liquid chromatography-mass spectrometry (LC-MS) analyses.
The isotopic integrity is maintained under standard laboratory conditions, though the labile carboxylic acid proton (COOH) and pyrrolizine ring hydrogens remain non-deuterated. This selective deuteration pattern minimally perturbs molecular volume and electronic properties while providing sufficient mass shift for analytical detection. The benzoyl-d5 group exhibits enhanced metabolic stability compared to its protiated counterpart, particularly against cytochrome P450-mediated hydroxylation, making it valuable for tracer studies in biological matrices [2].
Table 2: Isotopic Characteristics of rac-Ketorolac 7-Benzoyl Isomer-d5
Parameter | Non-Deuterated Form | Deuterated Form (d5) |
---|---|---|
Molecular Formula | C₁₅H₁₃NO₃ | C₁₅H₈D₅NO₃ |
Molecular Weight | 255.28 g/mol | 260.31 g/mol |
Deuteration Sites | N/A | Benzoyl ring: 2H,3H,4H,5H,6H (all positions) |
Deuteration Pattern | N/A | Pentadeutero (d5) |
Chemical Purity | >95% | Research grade (exact purity unspecified) |
Primary Analytical Utility | Impurity reference standard | Mass spectrometry internal standard |
The 7-benzoyl configuration in rac-Ketorolac 7-Benzoyl Isomer-d5 represents a regioisomeric variant distinct from the pharmacologically active 5-benzoyl isomer present in therapeutic ketorolac (chemically designated as 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) [4] [7]. This structural divergence arises from alternative benzoyl group attachment to the pyrrolizine ring system – at position 7 rather than position 5 (also referred to as position 6 in some nomenclature systems) [4] [7].
The regiochemical shift significantly alters molecular topology and electronic distribution:
Crystallographic data indicates that the bond angles around the attachment carbon differ by 4-7° between isomers, while the torsional flexibility of the benzoyl group relative to the heterocyclic plane varies by approximately 15° [4]. These conformational differences substantially impact molecular recognition properties, particularly regarding interaction with the cyclooxygenase (COX) enzyme active site. Molecular docking simulations demonstrate that the 7-benzoyl isomer exhibits reduced binding affinity (ΔG = -7.2 kcal/mol) compared to therapeutic ketorolac (ΔG = -9.8 kcal/mol) against COX-2, explaining its lack of pharmacological activity [3] [4].
The 7-benzoyl isomer emerges primarily as a manufacturing impurity or degradation product during ketorolac synthesis rather than an active metabolite. Its detection threshold is typically 0.1% in pharmaceutical quality control, necessitating reference standards like the deuterated variant for accurate quantification [4] [7]. The deuterated analog maintains identical regiochemistry while providing the mass differentiation required for precise LC-MS/MS quantification in complex matrices.
Table 4: Structural Comparison of Ketorolac Isomers
Structural Characteristic | Therapeutic Ketorolac (5-Benzoyl Isomer) | 7-Benzoyl Isomer (rac-Ketorolac 7-Benzoyl-d5) |
---|---|---|
Systematic Name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | 7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
Benzoyl Position | Position 5 (pyrrolizine numbering) | Position 7 (pyrrolizine numbering) |
Pharmacological Activity | Potent COX inhibitor (analgesic/anti-inflammatory) | No significant activity |
Occurrence | Active pharmaceutical ingredient | Synthesis impurity/degradant |
Bond Distance (C=O to ring) | 1.2286 Å | 1.2374 Å (calculated) |
Primary Analytical Role | Therapeutic compound | Impurity reference standard |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8